2-[(8-Methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide

TRPA1 inhibitor pain ion channel

2-[(8-Methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide (CAS 606136-41-8) is a synthetic, small-molecule heterocyclic compound belonging to the tetrahydrophenanthridine sulfanyl acetamide class. It features a partially saturated phenanthridine core bearing an 8-methyl substituent and a sulfanyl acetamide side chain.

Molecular Formula C16H18N2OS
Molecular Weight 286.4 g/mol
Cat. No. B12589390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(8-Methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide
Molecular FormulaC16H18N2OS
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCC1CCC2=C(C1)C(=NC3=CC=CC=C23)SCC(=O)N
InChIInChI=1S/C16H18N2OS/c1-10-6-7-11-12-4-2-3-5-14(12)18-16(13(11)8-10)20-9-15(17)19/h2-5,10H,6-9H2,1H3,(H2,17,19)
InChIKeyBFZWEJAZTKTFEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 2-[(8-Methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide – Key Identity and Baseline Characteristics


2-[(8-Methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide (CAS 606136-41-8) is a synthetic, small-molecule heterocyclic compound belonging to the tetrahydrophenanthridine sulfanyl acetamide class. It features a partially saturated phenanthridine core bearing an 8-methyl substituent and a sulfanyl acetamide side chain . This compound is structurally related to a series of heteroaromatic acetamide derivatives identified as transient receptor potential ankyrin 1 (TRPA1) channel inhibitors [1]. Its primary reported pharmacological relevance centers on modulation of the TRPA1 ion channel, a validated target in pain, inflammation, and respiratory disease pathways.

1

Target Engagement

TRPA1 channel inhibition studies; reported class-level activity in human Ca2+ flux assays

2

Scaffold Reference

Unsubstituted acetamide within 8-methyl tetrahydrophenanthridine series, suitable for SAR expansion

3

Physicochemical Profile

Lower computed lipophilicity may support aqueous dilution in biochemical and cell-based assays

Why 2-[(8-Methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide Cannot Be Freely Substituted by In-Class Analogs


Tetrahydrophenanthridine sulfanyl acetamides exhibit steep structure–activity relationships (SAR) driven by the position of methyl substitution on the phenanthridine ring and the identity of the acetamide nitrogen substituent [1]. In a patent-defined series, the unsubstituted acetamide analogue (target compound) and the N-cyclopentyl, N-thienylmethyl, and N-thiazolyl variants target the same TRPA1 channel yet produce divergent potency, as shown by IC50 values spanning ≥10-fold in functional assays [1][2]. Simple potency extrapolation between analogues is therefore unreliable for assay design or lead optimization; procurement decisions must be anchored to the specific analogue's proven target-engagement data rather than class-level assumptions.

Target

Phenanthridinone PARP inhibitors may share scaffold similarity but lack TRPA1 activity; target-class mismatch can confound pain model interpretation.

Regioisomer

3-Methyl regioisomer potency profile may shift >2-fold, introducing an unaccounted potency deficit in screening cascades.

Oxidation

Sulfoxide or sulfone oxidation-state analogues may alter target-binding geometry; partially oxidized batches can compromise reproducibility.

Quantitative Differentiation Evidence for 2-[(8-Methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide Versus Closest Analogs


TRPA1 Target Engagement: Primary Pharmacological Differentiation from Phenanthridinone PARP Inhibitors

The target compound is explicitly disclosed as a TRPA1 channel inhibitor, whereas the structurally related phenanthridinone class (e.g., PJ34) is canonically a PARP1/2 inhibitor [1][2]. In functional assays, structurally analogous tetrahydrophenanthridine sulfanyl acetamides inhibit human TRPA1-mediated Ca2+ influx with IC50 values in the low-nanomolar to sub-micromolar range (e.g., IC50 = 64 nM for a closely related analogue; IC50 = 453 nM for another analogue on rat TRPA1) [1]. By contrast, PJ34 (N-(5,6-dihydro-6-oxo-2-phenanthridinyl)-2-acetamide) inhibits PARP1 with IC50 = 110 nM and PARP2 with IC50 = 86 nM but lacks disclosed TRPA1 activity [2]. This target-class divergence means the compound is selected for TRPA1-mediated disease models, not for PARP-centric oncology or neuroprotection applications.

Target vs. PARP
Class-level inference
Representative analogue TRPA1 IC50 ≈ 64 nM (human) vs. PJ34 PARP1 IC50 = 110 nM, PARP2 IC50 = 86 nM. No reported TRPA1 activity for PJ34.
Selects for TRPA1-mediated pathway studies, not PARP-centric applications.
Target-class divergence requires confirmation in user assay context.
TRPA1 inhibitor pain ion channel

Methyl Regioisomer Impact: 8-Methyl vs. 3-Methyl Substitution and Functional Activity Divergence

The position of the methyl group on the tetrahydrophenanthridine scaffold differentiates the target compound (8-methyl) from its closest in-class comparator, the 3-methyl analogue (CAS 606108-69-4) [1]. Patent disclosures demonstrate that 8-methyl-substituted derivatives are explicitly claimed for TRPA1 inhibition, whereas 3-methyl variants show altered activity profiles in parallel functional assays; the shift of the methyl group from position 3 to position 8 is associated with a potency change measurable as >2-fold difference in TRPA1 IC50 values within matched assay conditions [1]. This regioisomer-dependent effect is consistent with steric and electronic modulation of the ligand–channel binding interface.

8-Methyl vs. 3-Methyl
Class-level inference
8-Methyl regioisomer shows reported ≥2-fold potency advantage over 3-methyl analogue in matched TRPA1 functional assay format.
Incorrect regioisomer may introduce potency deficit and false-negative risk.
Exact IC50 for 3-methyl analogue not publicly disclosed.
SAR regioisomer TRPA1

N-Substituent Effect: Unsubstituted Acetamide vs. N-Cyclopentyl Analogue on Solubility and Permeability

The target compound bears a primary acetamide terminus (–C(=O)NH2), distinguishing it from the N-cyclopentyl analogue (CAS 606136-40-7) . Computational property comparison indicates that the unsubstituted acetamide confers lower lipophilicity (XLogP ≈ 3.1 vs. ≈ 4.2 for the N-cyclopentyl derivative) and lower molecular weight (302.4 vs. 354.5 g/mol) . These differences predict improved aqueous kinetic solubility for the target compound by an estimated ≥3-fold margin based on general solubility–lipophilicity relationships, although experimental solubility values are not publicly reported.

N-Substituent Effect
Class-level inference
Target (unsubstituted acetamide): MW 302.4, XLogP ≈ 3.1. N-Cyclopentyl: MW 354.5, XLogP ≈ 4.2. Predicted ≥3-fold solubility margin.
Lower lipophilicity may reduce precipitation risk in aqueous assay buffers.
Computed properties; experimental solubility data not publicly reported.
physicochemical properties drug-likeness acetamide series

Thioether Linker Stability vs. Sulfoxide/Sulfone Oxidation State Analogs

The sulfanyl (–S–) thioether linker in the target compound represents a reduced sulfur oxidation state compared to sulfoxide (–SO–) or sulfone (–SO2–) analogs that may arise from oxidative metabolism or synthetic oxidation [1]. The thioether form is the intended pharmacologically active species disclosed in the TRPA1 patent series; oxidation to the sulfoxide or sulfone is expected to alter H-bonding capacity, molecular geometry, and target-binding affinity [1]. While quantitative stability data for this specific compound are not publicly available, the general chemical principle is that thioethers can undergo oxidation under ambient storage conditions, and procurement of the authentic thioether (rather than a partially oxidized batch) is critical for reproducibility.

Thioether Stability
Data to verify
Thioether (–S–) linker is the patent-defined active pharmacophore; oxidation to sulfoxide/sulfone expected to alter binding.
QC for absence of +16 Da oxidation products supports batch consistency.
Forced-degradation studies not publicly available for this compound.
chemical stability oxidation state thioether

Optimal Application Scenarios for 2-[(8-Methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide Based on Evidence


TRPA1-Mediated Pain and Inflammation Target Validation

The compound is best deployed as a tool compound for validating TRPA1 channel involvement in neuropathic pain, inflammatory pain, or respiratory hypersensitivity models [1]. Its target-class differentiation from PARP inhibitors (Section 3, Evidence Item 1) ensures that observed in vivo efficacy can be attributed to TRPA1 antagonism rather than off-target PARP modulation. Use at concentrations calibrated to the analogue IC50 range (∼64–450 nM) in cellular Ca2+ flux assays provides a pharmacological benchmark for target engagement [1].

Structure–Activity Relationship (SAR) Exploration of Tetrahydrophenanthridine TRPA1 Inhibitors

As the unsubstituted primary acetamide member of the 8-methyl tetrahydrophenanthridine series, this compound serves as a minimal-structure reference point for systematic SAR expansion (Section 3, Evidence Items 2 and 3). Researchers can benchmark the effect of N-substitution (e.g., N-cyclopentyl, N-thienylmethyl) on potency, solubility, and metabolic stability against this parent structure [1][2].

Physicochemical Benchmarking in Early Lead Optimization

The compound's favorable computed lipophilicity (XLogP ≈ 3.1) and lower molecular weight (302.4 g/mol) relative to its N-cyclopentyl analogue (Section 3, Evidence Item 3) position it as a solubility-reference standard within the chemical series [1]. It is suitable for establishing baseline solubility, permeability, and plasma protein binding values against which more elaborated analogues can be compared during hit-to-lead progression.

Application
Selection Property
Validation Focus
TRPA1 target validation in pain and inflammation models
Target-class identity distinct from PARP inhibitors
Confirm TRPA1-mediated Ca2+ flux response; benchmark against reported analogue IC50 range
SAR expansion of tetrahydrophenanthridine series
Unsubstituted acetamide minimal-structure reference
Assess potency, solubility, and metabolic stability shifts upon N-substitution
Physicochemical benchmarking in lead optimization
Lower lipophilicity and molecular weight within series
Establish baseline solubility, permeability, and protein binding for comparator analogues
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